molecular formula C12H16N4OS2 B4516284 2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B4516284
M. Wt: 296.4 g/mol
InChI Key: GPRXIGZVIYLKIU-UHFFFAOYSA-N
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Description

2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative. Its structure features a central thiazole ring substituted at position 4 with a carboxamide group linked to a 1,3-thiazol-2-yl moiety. The amino group at position 2 is modified with a branched 3-methylbutyl chain.

Properties

IUPAC Name

2-(3-methylbutylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS2/c1-8(2)3-4-13-11-15-9(7-19-11)10(17)16-12-14-5-6-18-12/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRXIGZVIYLKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC(=CS1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the 3-methylbutylamino group. One common synthetic route includes the reaction of thioamides with α-haloketones under basic conditions to form the thiazole ring.

Chemical Reactions Analysis

2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions. .

Scientific Research Applications

2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or block receptors, leading to its antimicrobial and antiviral effects. The exact pathways and molecular targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the thiazole core, carboxamide-linked groups, and amino side chains. Below is a detailed comparison with key derivatives:

Table 1: Structural and Functional Comparison of Thiazole-4-carboxamide Derivatives

Compound Name Substituents (Position 2) Carboxamide-Linked Group Key Properties/Applications Reference
2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide 3-Methylbutylamino 1,3-Thiazol-2-yl Not explicitly reported (structural focus) N/A
BI97594 (2-[(2-methoxy-5-methylphenyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide) 2-Methoxy-5-methylphenylamino 1,3-Thiazol-2-yl Research use (exact activity unspecified)
DAMPTC (2-[(3,4-dichlorophenyl)amino]-N-[3-(morpholin-4-yl)propyl]-1,3-thiazole-4-carboxamide) 3,4-Dichlorophenylamino + morpholinopropyl 3-(Morpholin-4-yl)propyl Studied in structure-based virtual screening for receptor flexibility
N-(4-phenyl-1,3-thiazol-2-yl)-N-(pyridin-2-ylmethyl)oxamide Pyridin-2-ylmethyloxamide 4-Phenyl-1,3-thiazol-2-yl Natural product derivative (biological activity unspecified)
Acotiamide (N-[2-[di(isopropyl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) Di(isopropyl)aminoethyl + hydroxy-dimethoxybenzoyl Ethyl-di(isopropyl)amino group Prokinetic agent (enhances acetylcholine release)

Key Observations :

DAMPTC’s 3,4-dichlorophenyl and morpholinopropyl groups introduce both halogenated hydrophobicity and tertiary amine solubility, a balance critical for receptor binding in virtual screening .

Carboxamide-Linked Group Diversity :

  • Linking to 1,3-thiazol-2-yl (target compound and BI97594) may favor interactions with thiazole-binding enzymes or receptors, such as kinases or proteases.
  • Acotiamide ’s hydroxy-dimethoxybenzoyl group contributes to its gastroprokinetic activity by modulating acetylcholine release, highlighting the role of electron-rich aromatic systems in biological activity .

Synthetic Accessibility: Derivatives like those in (e.g., 4g, 4h) are synthesized via ethanol-mediated reactions with moderate yields (37–70%), suggesting that the target compound’s branched alkyl chain might require optimized reaction conditions for higher efficiency .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Thiazole-4-carboxamides with alkylamino substituents (e.g., 3-methylbutyl) may exhibit enhanced metabolic stability compared to aryl-substituted analogs due to reduced oxidative metabolism . Halogenated analogs (e.g., DAMPTC) show promise in targeting rigid receptors, but their toxicity profiles require further evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(3-methylbutyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

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